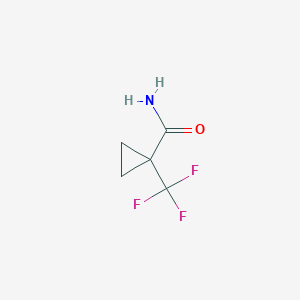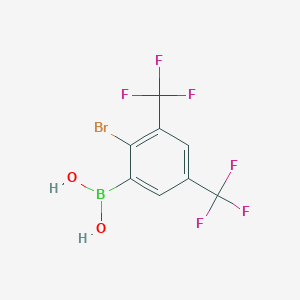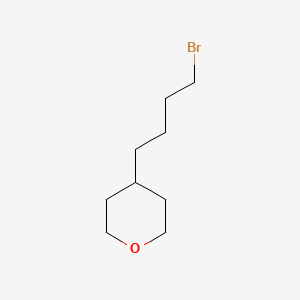
5-Chlor-1H-Indazol-7-carbonsäure
Übersicht
Beschreibung
5-chloro-1H-indazole-7-carboxylic acid is a chemical compound with the CAS Number: 875305-85-4 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-indazole-7-carboxylic acid is1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-chloro-1H-indazole-7-carboxylic acid has a molecular weight of 196.59 . It is a solid at room temperature . The compound has a melting point of 337 °C and a predicted boiling point of 472.1±25.0 °C . The predicted density is 1.644±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
Der Indazol-Kern, der Teil der Struktur von 5-Chlor-1H-Indazol-7-carbonsäure ist, wurde mit signifikanten entzündungshemmenden Eigenschaften in Verbindung gebracht. Indazol-Derivate wurden synthetisiert und auf ihre potenziellen entzündungshemmenden Wirkungen in vivo in verschiedenen experimentellen Modellen, wie z. B. Freund'sche Adjuvans-induzierte Arthritis und Carrageenan-induziertes Ödem, untersucht . Diese Verbindungen, einschließlich derer mit einem 5-Chlor-1H-Indazol-Gerüst, könnten neue therapeutische Möglichkeiten für entzündliche Erkrankungen bieten.
Antikrebsaktivität
Indazol-Derivate haben sich im Kampf gegen Krebs als vielversprechend erwiesen. Eine bestimmte Verbindung, 3-Amino-N-(4-Benzylphenyl)-5-chlor-1H-indazol-1-carboxamid, zeigte die Fähigkeit, das Zellwachstum effektiv zu hemmen, insbesondere gegen Kolon- und Melanomzelllinien . Dies deutet darauf hin, dass this compound ein wertvoller Vorläufer bei der Entwicklung neuer Antikrebsmittel sein könnte.
Antimikrobielle Anwendungen
Die Indazol-Einheit ist bekannt für ihre antimikrobiellen Eigenschaften. Untersuchungen haben gezeigt, dass Indazol-haltige Verbindungen gegen eine Vielzahl von mikrobiellen Krankheitserregern wirken können . Daher könnte this compound als Schlüsselzwischenprodukt bei der Synthese neuer Medikamente dienen, die auf resistente Bakterienstämme abzielen.
Antivirale Therapeutika
Indazol-Derivate wurden auf ihr Potenzial als Anti-HIV-Mittel untersucht. Ihre Fähigkeit, wichtige virale Enzyme zu hemmen, macht sie zu Kandidaten für die Entwicklung neuer antiviraler Medikamente . Die strukturelle Flexibilität von this compound ermöglicht die Herstellung diverser Derivate, die potente Inhibitoren der Virusreplikation sein könnten.
Enzymhemmung
Verbindungen, die den Indazol-Ring enthalten, wurden auf ihre Rolle als Enzymhemmer untersucht, darunter Aldolreduktase- und Acetylcholinesterase-Hemmer . Diese Enzyme sind Zielmoleküle für die Behandlung von Erkrankungen wie Diabetes und Alzheimer-Krankheit. Daher könnte this compound zur Entwicklung neuer Therapeutika in diesen Bereichen beitragen.
Entwicklung von Herz-Kreislauf-Medikamenten
Indazol-Derivate wurden aufgrund ihrer kardiovaskulären Wirkungen als potenzielle Antihypertensiva identifiziert . Die Modifikation von this compound könnte zu neuen Verbindungen führen, die Bluthochdruck und andere Herz-Kreislauf-Erkrankungen behandeln.
Wirkmechanismus
Target of Action
Indazole derivatives, which include 5-chloro-1h-indazole-7-carboxylic acid, have been found to exhibit a wide variety of biological activities . These activities suggest that they interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
Indazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein-protein interactions .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that 5-chloro-1h-indazole-7-carboxylic acid affects multiple pathways . These could include pathways involved in inflammation, microbial infection, cancer, and other pathological conditions .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that 5-chloro-1h-indazole-7-carboxylic acid could potentially modulate a variety of cellular processes . These might include processes related to inflammation, microbial infection, cancer, and other pathological conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Cl-1H-Ind-7-COOH in laboratory experiments is its availability and low cost. The compound is commercially available and can be easily synthesized in the laboratory. Additionally, the compound is relatively stable and can be stored for long periods of time.
The main limitation of using 5-Cl-1H-Ind-7-COOH in laboratory experiments is its toxicity. The compound is toxic and can be absorbed through the skin, so safety precautions must be taken when working with it. Additionally, the compound can be difficult to work with, as it is insoluble in many organic solvents.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 5-Cl-1H-Ind-7-COOH. These include further research into its mechanism of action, as well as its potential use in the treatment of neurological disorders. Additionally, further research into the synthesis of polychlorinated indazole derivatives could lead to the development of new pharmaceuticals. Finally, further research into the biochemical and physiological effects of 5-Cl-1H-Ind-7-COOH could lead to a better understanding of the compound's potential therapeutic applications.
Safety and Hazards
The safety information for 5-chloro-1H-indazole-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A series of precautionary statements are also provided .
Biochemische Analyse
Biochemical Properties
5-chloro-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, 5-chloro-1H-indazole-7-carboxylic acid prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of 5-chloro-1H-indazole-7-carboxylic acid on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and survival . Furthermore, 5-chloro-1H-indazole-7-carboxylic acid has been found to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-1H-indazole-7-carboxylic acid involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as COX-2, and inhibits their activity by preventing substrate binding and catalysis . Additionally, 5-chloro-1H-indazole-7-carboxylic acid can interact with proteins involved in cell signaling pathways, leading to the modulation of downstream signaling events . For example, by binding to and inhibiting the activity of kinases in the MAPK pathway, this compound can alter the phosphorylation status of key signaling proteins, ultimately affecting gene expression and cellular function . Furthermore, 5-chloro-1H-indazole-7-carboxylic acid has been shown to influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1H-indazole-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 5-chloro-1H-indazole-7-carboxylic acid may undergo degradation, leading to the formation of degradation products that can influence its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-chloro-1H-indazole-7-carboxylic acid in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without causing significant toxicity . At higher doses, 5-chloro-1H-indazole-7-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while toxic effects become apparent at higher doses . These findings highlight the importance of dose optimization in the therapeutic use of 5-chloro-1H-indazole-7-carboxylic acid .
Metabolic Pathways
5-chloro-1H-indazole-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The resulting metabolites are then excreted in the urine . The metabolism of 5-chloro-1H-indazole-7-carboxylic acid can influence its biological activity, as the metabolites may have different pharmacological properties compared to the parent compound . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
The transport and distribution of 5-chloro-1H-indazole-7-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-chloro-1H-indazole-7-carboxylic acid can bind to intracellular proteins, which can influence its localization and accumulation . In tissues, this compound is distributed based on factors such as blood flow, tissue permeability, and binding affinity to tissue components . The distribution of 5-chloro-1H-indazole-7-carboxylic acid can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-chloro-1H-indazole-7-carboxylic acid is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on factors such as targeting signals and post-translational modifications . The localization of 5-chloro-1H-indazole-7-carboxylic acid can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Similarly, mitochondrial localization can affect cellular metabolism by influencing the activity of mitochondrial enzymes .
Eigenschaften
IUPAC Name |
5-chloro-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXVZJEPIMSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




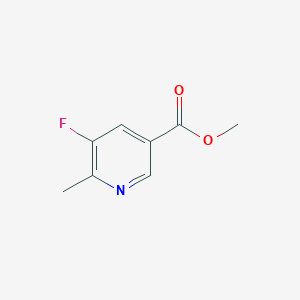
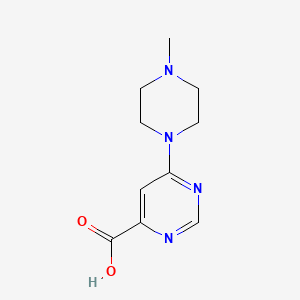

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
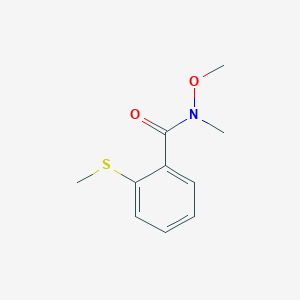
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
